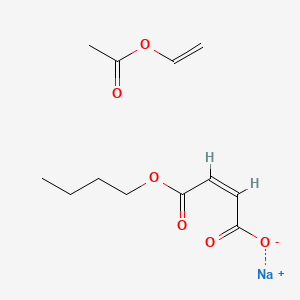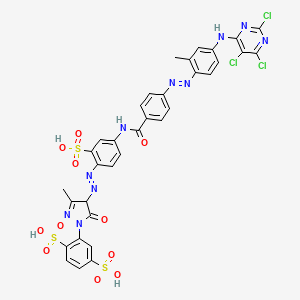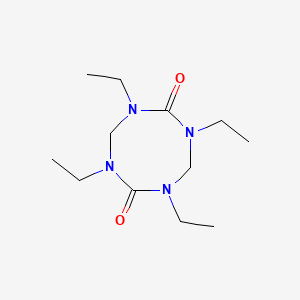
Aminopropylethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is particularly valuable for its ability to covalently attach organic films to metal oxides such as silica and titania . It is widely used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Aminopropylethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltriethoxysilane with ammonia or an amine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the hydrolytic condensation of 3-aminopropyltriethoxysilane with hydrochloric or trifluoromethanesulfonic acid . This process results in the formation of octa(3-aminopropyl)silsesquioxane, which can be used in various applications.
化学反応の分析
Aminopropylethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions, allowing it to react with various electrophiles.
Polymerization: This compound can catalyze sol-gel polymerization reactions, leading to the formation of silica-based molecularly imprinted polymers.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), and various electrophiles. The major products formed from these reactions include silanols, siloxanes, and silica-based polymers .
科学的研究の応用
Aminopropylethoxysilane has a wide range of scientific research applications, including:
Surface Modification: It is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle surfaces, enhancing their dispersibility and anti-bacterial properties.
Biosensing: This compound is used to create stable monolayers on oxide surfaces for biosensing applications.
Biomedical Applications: This compound-functionalized surfaces have been shown to be non-toxic to certain cell types, making them suitable for use in cell culture and drug delivery systems.
作用機序
The mechanism by which aminopropylethoxysilane exerts its effects involves the formation of covalent bonds with various substrates. The amino group in this compound can react with electrophiles, leading to the formation of stable amide or imine bonds . Additionally, the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds . These reactions enable this compound to modify surfaces and create functionalized materials with enhanced properties.
類似化合物との比較
Aminopropylethoxysilane is similar to other organosilicon compounds such as:
3-Aminopropyltrimethoxysilane: This compound has similar functional groups but differs in the number of methoxy groups attached to the silicon atom.
3-Aminopropylmethyldiethoxysilane: This compound has one methyl group and two ethoxy groups attached to the silicon atom, providing different reactivity and properties.
This compound is unique in its ability to form stable covalent bonds with a wide range of substrates, making it highly versatile for various applications .
特性
分子式 |
C5H13NOSi |
|---|---|
分子量 |
131.25 g/mol |
InChI |
InChI=1S/C5H13NOSi/c1-2-7-8-5-3-4-6/h2-6H2,1H3 |
InChIキー |
PNOQXNISYJPDRP-UHFFFAOYSA-N |
正規SMILES |
CCO[Si]CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)


![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)

![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)


![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)
